Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

Catalog No.
S13406755
CAS No.
90000-62-7
M.F
C7H8N4O5
M. Wt
228.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

CAS Number

90000-62-7

Product Name

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

IUPAC Name

[(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea

Molecular Formula

C7H8N4O5

Molecular Weight

228.16 g/mol

InChI

InChI=1S/C7H8N4O5/c8-7(13)10-9-4(3-12)5-1-2-6(16-5)11(14)15/h1-2,12H,3H2,(H3,8,10,13)/b9-4-

InChI Key

WQKNUJXZXQMAKZ-WTKPLQERSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=NNC(=O)N)CO

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C(=N\NC(=O)N)/CO

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone is a chemical compound with the molecular formula C₇H₈N₄O₅. It is characterized by the presence of a hydroxymethyl group, a nitro group, and a furan ring, which contribute to its unique chemical properties. The compound is derived from 5-nitro-2-furaldehyde and semicarbazone, making it part of a broader class of semicarbazones that are known for their diverse biological activities and potential applications in medicinal chemistry and organic synthesis .

Typical of semicarbazones, including:

  • Condensation Reactions: The compound can react with aldehydes or ketones to form new semicarbazone derivatives.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield the corresponding furaldehyde and semicarbazone.
  • Reduction Reactions: The nitro group can be reduced to an amino group, altering the compound's reactivity and biological activity .

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone exhibits notable biological activities. Compounds containing nitro groups, particularly those in the furan series, have been studied for their antibacterial properties. Research indicates that derivatives of nitrofuran compounds can show efficacy against various bacterial strains and protozoal infections . Additionally, some studies suggest potential anti-inflammatory and antitumor activities, although more research is needed to fully elucidate these effects.

The synthesis of hydroxymethyl 5-nitro-2-furyl ketone semicarbazone typically involves the following steps:

  • Formation of 5-Nitro-2-furaldehyde: This is achieved by nitrating furfural under controlled conditions.
  • Condensation with Semicarbazide: The aldehyde reacts with semicarbazide in an acidic medium to form the semicarbazone derivative. This reaction usually requires heating and may be performed in solvents like ethanol or methanol .
  • Purification: The product can be purified through recrystallization or chromatography methods to obtain pure hydroxymethyl 5-nitro-2-furyl ketone semicarbazone.

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone has potential applications in several fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly as an antimicrobial agent.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules due to its reactive functional groups.
  • Agricultural Chemistry: There is potential for use in developing agrochemicals that target specific pests or pathogens .

Interaction studies involving hydroxymethyl 5-nitro-2-furyl ketone semicarbazone have focused on its biochemical interactions with enzymes and cellular targets. Preliminary studies suggest that it may inhibit certain bacterial enzymes, leading to its antimicrobial action. Further research is necessary to explore its mechanism of action and potential synergistic effects with other compounds .

Several compounds share structural similarities with hydroxymethyl 5-nitro-2-furyl ketone semicarbazone, including:

  • 5-Nitro-2-furaldehyde Semicarbazone: This compound lacks the hydroxymethyl group but retains biological activity against bacteria.
  • 2-Furyl Hydroxymethyl Ketone: Similar in structure but does not contain the nitro group; used primarily in organic synthesis.
  • Hydrazones Derived from Furfural: These compounds exhibit different reactivities but share the furan ring structure.

Comparison Table

CompoundKey FeaturesBiological Activity
Hydroxymethyl 5-nitro-2-furyl ketone semicarbazoneContains hydroxymethyl and nitro groupsAntimicrobial potential
5-Nitro-2-furaldehyde SemicarbazoneLacks hydroxymethyl group; similar reactivityAntibacterial
2-Furyl Hydroxymethyl KetoneNo nitro group; versatile in synthesisLimited biological activity
Hydrazones from FurfuralVarying reactivities; often used in synthesisVaries widely

The uniqueness of hydroxymethyl 5-nitro-2-furyl ketone semicarbazone lies in its combination of functional groups that enhance its biological activity while providing synthetic versatility not found in other similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

228.04946937 g/mol

Monoisotopic Mass

228.04946937 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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